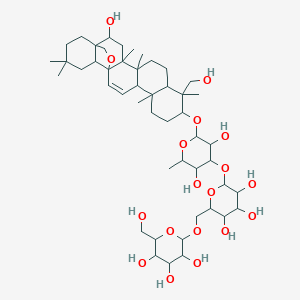

Clinoposaponin I

Description

Structure

2D Structure

Properties

IUPAC Name |

2-[[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-22-30(52)38(66-40-36(58)34(56)32(54)24(64-40)19-60-39-35(57)33(55)31(53)23(18-49)63-39)37(59)41(62-22)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNABDIUDDBCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934550 | |

| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152580-76-2 | |

| Record name | Clinoposaponin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152580762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Characterization of Clinoposaponin I from Natural Sources

Botanical Sources and Distribution of Clinoposaponin I

This compound is a naturally occurring chemical compound found within specific genera of the Lamiaceae family, commonly known as the mint family. Its presence is most notably documented in the Clinopodium genus.

This compound has been identified and isolated from Clinopodium gracile (Benth.) Matsum, a perennial herb also referred to as slender wild basil or tower flower nih.govwikipedia.org. This plant species is native to Asia, flourishing near river banks and forest margins in countries such as China, Japan, Korea, India, and Thailand wikipedia.orgthreatenedtaxa.org.

Research into the phytochemical composition of C. gracile has confirmed the presence of various triterpenoid (B12794562) saponins (B1172615) nih.gov. While Buddlejasaponin IV was explicitly confirmed, analysis suggested the probable existence of other related compounds, including Clinoposaponin III and Clinoposaponin V nih.gov. The total saponin (B1150181) content varies across different tissues of the plant, with the highest concentrations found in the leaves, followed by the stems, flowers, and roots nih.govresearchgate.net.

Total Saponin Content in Clinopodium gracile Tissues

| Plant Tissue | Total Saponin Content (%) |

|---|---|

| Leaves | 0.29 |

| Stems | 0.23 |

| Flowers | 0.21 |

| Roots | 0.18 |

Data sourced from transcriptome analysis of C. gracile nih.gov.

The Clinopodium genus is diverse, with species distributed across Europe, Asia, North America, and North Africa nih.govwikipedia.org. Clinopodium vulgare L., commonly known as wild basil, is a well-studied species within this genus and is recognized as a source of numerous bioactive substances, including triterpenoid saponins nih.govresearchgate.net. Phytochemical analyses have identified various clinoposaponins, such as Clinoposaponin V, within this plant nih.gov. The species is widespread, typically found in dry grasslands and open woodlands in temperate regions wikipedia.orgresearchgate.netkew.org.

Other species, such as Clinopodium umbrosum and Clinopodium chinense, have also been shown to be rich sources of oleanane-type triterpenoid saponins like buddlejasaponin IV ijcce.ac.ir. This underscores the genus Clinopodium as a significant reservoir for this class of compounds.

Methodologies for Extraction and Purification of this compound

The isolation of pure this compound from plant materials is a multi-step process involving initial extraction followed by sophisticated purification techniques. The amphiphilic nature of saponins, having both a fat-soluble aglycone and a water-soluble sugar portion, presents unique challenges that necessitate a combination of methods researchgate.net.

Solvent extraction is the foundational step for isolating saponins from dried and powdered plant matter. The choice of solvent is critical, as it determines the efficiency and selectivity of the extraction researchgate.net.

Commonly used organic solvents include methanol and ethanol, often in aqueous solutions (e.g., 70-80% ethanol) nih.govrhhz.net. For instance, in studies on Clinopodium umbrosum, a sequential Soxhlet extraction was performed using solvents of increasing polarity, beginning with petroleum ether and chloroform to remove lipids and other non-polar compounds, followed by methanol to extract the more polar saponins ijcce.ac.ir. Maceration and ultrasonic-assisted extraction (UAE) are other prevalent techniques that use these solvents to enhance the disruption of plant cell walls and release of the target compounds researchgate.netnih.govpurdue.edu.

Comparison of Solvents for Saponin Extraction

| Solvent System | Extraction Method | Plant Source Example |

|---|---|---|

| Petroleum Ether -> Chloroform -> Methanol | Soxhlet (Sequential) | Clinopodium umbrosum ijcce.ac.ir |

| 70% Methanol / 70% Ethanol | Ultrasonic-assisted | Chenopodium quinoa nih.gov |

| Water / n-butanol-saturated water | Ultrasonic-assisted | Panax quinquefolium purdue.edu |

Supercritical fluid extraction (SFE) is a modern, environmentally friendly technique used as an alternative to traditional solvent methods mdpi.commdpi.com. This process utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extracting solvent nih.govmdpi.com. Above its critical temperature (31°C) and pressure (74 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate solid plant material effectively and dissolve target compounds mdpi.com.

SFE is particularly advantageous for its high selectivity, which can be fine-tuned by adjusting pressure and temperature mdpi.com. For moderately polar compounds like saponins, the polarity of supercritical CO2 can be increased by adding a co-solvent, such as ethanol nih.gov. This method has been applied to the aerial parts of C. vulgare to obtain specific fractions nih.gov. The primary benefits of SFE include shorter extraction times and the production of clean extracts free from toxic organic solvent residues mdpi.com.

Following initial extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. Chromatography is the essential tool for this purification process researchgate.net. Due to the structural similarity of different saponins within a single plant, a combination of chromatographic techniques is often required researchgate.net.

A typical purification workflow involves several stages:

Initial Fractionation: The crude methanol or ethanol extract is often first subjected to techniques like Solid Phase Extraction (SPE) with a C18 cartridge or Vacuum Liquid Chromatography (VLC) ijcce.ac.ir. This step separates the extract into simpler fractions based on polarity. Macroporous resin chromatography is also used to capture saponins from the initial extract, which are then washed out with an ethanol solution rhhz.net.

Column Chromatography: Fractions enriched with saponins are further purified using column chromatography. Normal-phase columns with silica gel are common, as are reversed-phase columns (e.g., C18) rhhz.netresearchgate.net. The choice of stationary phase and the solvent system (mobile phase) allows for the separation of individual saponins based on differences in their polarity and affinity for the stationary phase researchgate.net.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is frequently employed. Reversed-phase HPLC is a powerful tool that provides high resolution, enabling the separation of closely related saponin isomers ijcce.ac.irmdpi.com.

High-Speed Counter-Current Chromatography (HSCCC): This is a type of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. HSCCC has been successfully used for the preparative separation of saponins from Clinopodium chinense researchgate.net.

The purity of the isolated this compound is ultimately confirmed using analytical techniques such as HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netmdpi.com.

Advanced sample preparation and enrichment strategies for trace saponins

The isolation of trace saponins like this compound from their natural source, such as the whole plants of Clinopodium chinense, necessitates sophisticated preparation and enrichment methodologies. Given their low abundance, a multi-step strategy is often employed to selectively concentrate these compounds while removing interfering substances.

Initial extraction is typically performed using polar solvents, such as methanol or ethanol, to draw out a broad spectrum of glycosidic compounds. This crude extract, however, contains numerous other phytochemicals. To enrich the saponin fraction, techniques like solid-phase extraction (SPE) or the use of macroporous adsorption resins are critical. These methods work by selectively retaining saponins on a solid support while allowing other compounds to be washed away. The saponins are then eluted using a different solvent, resulting in a significantly concentrated fraction. High-speed countercurrent chromatography (HSCCC) has also been successfully established as a preparative method for the isolation and purification of saponin compounds from Clinopodium chinense researchgate.net.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

Once a purified sample of this compound is obtained, its exact molecular structure must be determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. The structural elucidation of related saponins from Clinopodium chinense has been successfully achieved using a combination of 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) analysis nih.gov.

High-Resolution Mass Spectrometry (HRMS) for molecular formula determination and fragmentation analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural assignment

While HRMS provides the molecular formula, NMR spectroscopy is the definitive method for mapping the precise connectivity of atoms within the molecule. Through a suite of experiments, NMR allows chemists to build a complete picture of the carbon skeleton and identify the attachment points of various functional groups and sugar moieties.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. nih.govpreprints.orgmdpi.com

¹H NMR: The proton NMR spectrum reveals the number of different types of hydrogen atoms and their relative abundance. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) provides information about neighboring protons.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl), providing a map of the carbon framework of both the aglycone and the sugar units.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Triterpenoid Saponin Aglycone Note: This table is a representative example of the type of data obtained for triterpenoid saponins and is for illustrative purposes.

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 38.5 | 1.55 (m), 0.85 (m) |

| 2 | 26.4 | 1.89 (m), 1.68 (m) |

| 3 | 89.1 | 3.25 (dd, 11.5, 4.5) |

| 5 | 55.2 | 0.78 (d, 11.0) |

| ... | ... | ... |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by revealing correlations between different nuclei. slideshare.netprinceton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is essential for tracing out spin systems within the molecule, such as the proton networks within each sugar ring and through the aglycone backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon resonances based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J correlations). HMBC is vital for connecting different fragments of the molecule. For instance, it can establish the linkage between sugar units and identify the specific carbon on the aglycone where the sugar chain is attached. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly important for determining the relative stereochemistry and three-dimensional conformation of the molecule.

Stereochemical Elucidation of this compound

Determining the absolute stereochemistry of a complex natural product like this compound is a final, critical challenge. This involves establishing the configuration of all chiral centers in the aglycone and the anomeric configuration (α or β) of each glycosidic linkage.

This is often achieved through a combination of methods. Acid hydrolysis is used to cleave the sugar units from the aglycone. The individual monosaccharides can then be derivatized and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) and compared with authentic standards to determine their D- or L-configuration.

The α or β configuration of the glycosidic linkages is typically determined from NMR data. The coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum is a key indicator: large coupling constants (around 7-8 Hz) are characteristic of a β-linkage, while smaller values (around 2-3 Hz) suggest an α-linkage. Furthermore, NOESY correlations between the anomeric proton and protons on the aglycone can provide definitive proof of the linkage stereochemistry. Advanced techniques such as microcrystal electron diffraction (microED) are also emerging as powerful tools for determining the absolute stereochemistry of complex molecules nih.gov.

Through the systematic application of these advanced analytical strategies, the complete chemical structure of this compound, including its atomic connectivity and three-dimensional arrangement, can be unequivocally established.

Application of Spectroscopic Data for Stereochemistry Determination

The unambiguous assignment of the stereochemistry of this compound, a molecule with multiple chiral centers, relies heavily on a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the core structure and the relative configuration of its stereocenters.

Detailed analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra allows for the assignment of all proton and carbon signals within the molecule. Key insights into the stereochemistry are often gleaned from the measurement of nuclear Overhauser effects (NOEs), which are observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The presence of an NOE correlation between two protons indicates their spatial proximity (typically < 5 Å), providing crucial information about the relative orientation of substituents on the steroidal backbone and the glycosidic linkages.

For instance, the stereochemistry of the glycosidic bonds is determined by the coupling constants (³J(H-1, H-2)) of the sugar moieties and NOE correlations between the anomeric proton of the sugar and the aglycone. Specific chemical shift values, particularly for carbons bearing hydroxyl groups, can also be indicative of their orientation (axial vs. equatorial).

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for Key Moieties in a Hypothetical Saponin Similar to this compound

| Position | δH (ppm) | δC (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Aglycone | ||||

| H-3 | 3.20 (dd, J = 11.5, 4.5 Hz) | 79.0 | H-3 / C-1, C-2, C-4, C-5, C-23 | H-3 / H-1, H-5 |

| H-18 | 2.85 (d, J = 11.0 Hz) | 42.1 | H-18 / C-12, C-13, C-17, C-19 | H-18 / H-19, H-20 |

| Sugar Moiety 1 | ||||

| H-1' | 4.50 (d, J = 7.8 Hz) | 105.2 | H-1' / C-3 | H-1' / H-3 |

| Sugar Moiety 2 | ||||

| H-1'' | 5.10 (d, J = 1.5 Hz) | 101.8 | H-1'' / C-2' | H-1'' / H-2' |

Data are hypothetical and for illustrative purposes only.

Conformational Analysis via NMR Spectroscopy and Molecular Modeling

While NMR spectroscopy provides a time-averaged picture of the molecular structure in solution, the inherent flexibility of the saponin backbone and its sugar chains necessitates a more dynamic approach to understanding its conformation. The molecule does not exist as a single static structure but rather as an ensemble of interconverting conformers.

NMR-derived constraints, such as interproton distances from NOESY experiments and dihedral angles from coupling constants, serve as the foundation for molecular modeling studies. These experimental data are used to guide computational algorithms in generating a set of low-energy conformations that are consistent with the observed NMR parameters. Techniques like restrained molecular dynamics (rMD) and simulated annealing are employed to explore the conformational space of this compound.

Computational Methods for Conformational Analysis (e.g., Density Functional Theory calculations of coupling constants)

To further refine the conformational models and gain a deeper understanding of the factors governing the conformational preferences of this compound, advanced computational methods are employed. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose.

DFT calculations can be used to predict various NMR parameters, including chemical shifts and spin-spin coupling constants, for different possible conformations of the molecule. By comparing the computationally predicted values with the experimentally measured data, the most likely conformation or ensemble of conformations in solution can be identified.

For example, the Karplus relationship describes the correlation between the three-bond proton-proton coupling constant (³JHH) and the corresponding dihedral angle. DFT calculations can provide a more accurate prediction of these coupling constants for specific dihedral angles in the complex structure of this compound. Discrepancies between the calculated and experimental values can help to refine the conformational model. This iterative process of experimental NMR data acquisition and computational validation provides a robust and detailed picture of the conformational landscape of this compound.

Table 2: Comparison of Experimental and DFT-Calculated ³JHH Coupling Constants for a Representative Sugar Moiety in a Hypothetical Saponin

| Coupling | Experimental ³JHH (Hz) | Calculated ³JHH (Hz) - Conformer A | Calculated ³JHH (Hz) - Conformer B |

| H-1' - H-2' | 7.8 | 7.5 | 2.1 |

| H-2' - H-3' | 9.2 | 9.0 | 8.8 |

| H-3' - H-4' | 9.5 | 9.3 | 9.6 |

| H-4' - H-5' | 10.1 | 9.8 | 10.0 |

Data are hypothetical and for illustrative purposes only. The better agreement of experimental data with Conformer A suggests it is the predominant conformation in solution.

Synthetic Chemistry of Clinoposaponin I and Its Analogues

Total Synthesis of Clinoposaponin I

As of the current literature, a completed total synthesis of this compound has not been reported. However, the progress in the synthesis of other structurally complex triterpenoid (B12794562) saponins (B1172615) provides a roadmap for the potential synthetic pathways and strategies that could be employed for the construction of this compound.

Overview of reported synthetic pathways and strategies

The synthesis of saponins is a complex undertaking due to the challenges associated with the construction of the polycyclic aglycone and the stereocontrolled formation of multiple glycosidic linkages. Synthetic strategies are often convergent, involving the separate synthesis of the aglycone and the oligosaccharide, which are then coupled.

Key aspects of these strategies include:

Convergent Synthesis: This approach involves the independent synthesis of the aglycone and the carbohydrate fragments, which are later coupled. This strategy allows for the development of flexible routes to analogues by modifying either the aglycone or the sugar components.

Linear Synthesis: In some cases, a linear approach is adopted where the sugar units are sequentially added to the aglycone.

Protecting Group Strategies: The numerous hydroxyl groups on both the aglycone and the sugar moieties necessitate a complex protecting group strategy to ensure regioselectivity during glycosylation and other transformations.

Key synthetic transformations (e.g., gold(I)-catalyzed glycosylation)

A critical step in the synthesis of saponins is the formation of the glycosidic bond. Traditional methods often require harsh conditions, which may not be compatible with the sensitive functional groups present in complex aglycones. Modern catalytic methods have emerged as powerful tools for stereoselective glycosylation under mild conditions.

Gold(I)-catalyzed glycosylation has become a prominent method in the synthesis of complex glycoconjugates. acs.orgnih.govrsc.org This method often utilizes glycosyl ortho-alkynylbenzoates as donors, which are activated by a gold(I) catalyst. nih.gov

Key features of this transformation include:

Mild Reaction Conditions: The reactions are typically carried out under neutral conditions, which is advantageous for substrates with acid-labile functional groups. acs.org

High Stereoselectivity: The nature of the gold catalyst and the glycosyl donor can be tuned to achieve high stereoselectivity in the formation of the glycosidic linkage.

Broad Substrate Scope: This method has been successfully applied to a wide range of glycosyl donors and acceptors, including complex aglycones. nih.govrsc.org

The proposed mechanism involves the activation of the alkyne moiety of the glycosyl donor by the gold(I) catalyst, leading to the formation of a reactive intermediate that is then attacked by the hydroxyl group of the acceptor.

Preparation of complex aglycone scaffolds

The aglycone of this compound is a complex triterpenoid. The synthesis of such scaffolds is a formidable challenge, often requiring a lengthy sequence of reactions to construct the polycyclic system with the correct stereochemistry. General strategies for the synthesis of triterpenoid aglycones often involve:

Biomimetic Approaches: These strategies mimic the biosynthetic pathways of triterpenoids, often involving cationic cyclization cascades of polyene precursors.

Stepwise Annulation Reactions: The rings of the triterpenoid core can be constructed in a stepwise fashion using various cycloaddition and annulation reactions.

Remote Functionalization: Introducing functional groups at specific, unactivated positions of the steroid or triterpenoid nucleus is a significant challenge. Methods like the Barton reaction and other radical-based approaches are often employed.

Regioselective glycosylation strategies

Triterpenoid aglycones often possess multiple hydroxyl groups with similar reactivity, making regioselective glycosylation a significant hurdle. To address this, chemists employ several strategies:

Protecting Group Manipulation: Orthogonal protecting groups are used to differentiate the various hydroxyl groups, allowing for their selective deprotection and subsequent glycosylation.

Enzymatic Glycosylation: Glycosyltransferases can exhibit high regioselectivity and stereoselectivity, offering a powerful tool for the late-stage glycosylation of complex molecules.

Directed Glycosylation: In some cases, a directing group can be installed on the aglycone to guide the incoming glycosyl donor to a specific hydroxyl group.

Semi-synthesis and Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a natural product, is a valuable approach for generating analogues of complex molecules like saponins. This strategy can be used to explore structure-activity relationships and to develop new compounds with improved properties.

Strategies for modifications of the saponin (B1150181) core

While specific semi-synthetic studies on this compound are not extensively reported, general strategies for the modification of the saponin core can be inferred from studies on other saponins. These modifications can target either the aglycone or the sugar moieties.

Modifications of the Aglycone:

Functionalization of the Triterpenoid Skeleton: The aglycone can be modified by introducing new functional groups, such as hydroxyl, keto, or amino groups, at various positions. This can be achieved through a variety of chemical reactions, including oxidation, reduction, and C-H activation.

Modification of Existing Functional Groups: The existing functional groups on the aglycone, such as hydroxyl or carboxyl groups, can be esterified, etherified, or converted into other functionalities.

Modifications of the Sugar Chains:

Selective Removal or Addition of Sugar Units: The oligosaccharide chains can be truncated by selective hydrolysis or extended by chemical or enzymatic glycosylation.

Modification of the Sugar Moieties: The hydroxyl groups of the sugar units can be acylated, alkylated, or otherwise modified to alter the polarity and biological activity of the saponin.

These semi-synthetic approaches provide access to a wide range of analogues that would be difficult to obtain through total synthesis, facilitating a deeper understanding of the structure-activity relationships of this compound.

Synthesis of Carbohydrate Modifications

The carbohydrate portion of this compound is a critical determinant of its biological function, influencing properties such as solubility, bioavailability, and interaction with cellular targets. The synthesis of analogues with modified carbohydrate chains is, therefore, a crucial endeavor. This typically involves the strategic manipulation of protecting groups, the use of specific glycosylation methods, and the introduction of diverse monosaccharide units.

A key strategy in modifying the carbohydrate moiety is the selective protection and deprotection of hydroxyl groups on the sugar rings. This allows for regioselective alterations, such as the introduction of different sugar units or the modification of existing ones. For instance, the use of bulky silyl ethers can selectively block less hindered hydroxyl groups, enabling reactions at specific positions. Subsequent deprotection under mild conditions, such as with fluoride reagents, reveals the modified carbohydrate.

The choice of glycosylation method is also paramount in constructing modified oligosaccharide chains. Modern glycosylation techniques, such as the use of thioglycosides, trichloroacetimidates, or glycosyl phosphates as donors, offer high stereocontrol and yield. The reactivity of these donors can be fine-tuned by the choice of activating reagent, allowing for the precise formation of α- or β-glycosidic linkages. For example, the use of a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl group, typically favors the formation of a 1,2-trans-glycosidic bond.

Furthermore, the synthesis of analogues could involve the incorporation of unnatural or rare monosaccharides. This can be achieved by synthesizing the desired sugar building block and then coupling it to the aglycone or a growing oligosaccharide chain. These novel sugars can introduce new functionalities, such as amino or fluoro groups, which can profoundly impact the biological activity of the resulting this compound analogue.

Table 1: Potential Strategies for Carbohydrate Modification of this compound

| Modification Strategy | Key Methodologies | Potential Outcome |

| Regioselective Functionalization | Use of orthogonal protecting groups (e.g., silyl ethers, benzyl ethers, acetals) | Introduction of functional groups at specific hydroxyl positions. |

| Stereoselective Glycosylation | Use of specific glycosyl donors (e.g., thioglycosides, trichloroacetimidates) and promoters. | Control over the anomeric configuration (α or β) of the glycosidic linkage. |

| Incorporation of Novel Sugars | Synthesis of modified monosaccharides followed by glycosylation. | Introduction of new chemical functionalities to probe SAR. |

| Alteration of Linkage Position | Selective deprotection and glycosylation at different hydroxyl groups. | Investigation of the importance of the oligosaccharide's three-dimensional structure. |

Exploration of Derivative Libraries

The systematic exploration of the chemical space around the this compound scaffold is essential for identifying analogues with improved properties. The generation of derivative libraries, where systematic changes are made to the molecule, is a powerful approach for this purpose. In the context of this compound, such libraries could be constructed by modifying both the aglycone and the carbohydrate moieties.

Combinatorial chemistry principles can be applied to rapidly generate a large number of derivatives. For instance, a "split-and-pool" synthesis strategy could be employed. In this approach, a common intermediate is divided into several portions, each of which is subjected to a different chemical reaction. The resulting products are then pooled and split again for the next round of reactions. This allows for the exponential generation of a diverse library of compounds.

For this compound, a library could be generated by starting with the aglycone and attaching a variety of oligosaccharide chains. These chains could differ in their length, composition, and linkage patterns. Furthermore, modifications could be introduced to the aglycone itself, such as at hydroxyl or carboxylic acid groups, prior to or after glycosylation.

The characterization of these libraries is a significant challenge. High-throughput screening methods are typically employed to identify "hits" with desired biological activities. Once identified, the structure of the active compound can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, often in combination with encoding strategies used during the library synthesis.

Table 2: Hypothetical Library of this compound Derivatives

| Library Subset | Variable Moiety 1 | Variable Moiety 2 | Potential Diversity |

| Glycosylation Library | Type of monosaccharide at position X | Linkage type (α/β) | High |

| Aglycone Modification Library | Functional group at C-3 | Functional group at C-28 | Moderate |

| Combined Modification Library | Variations in both glycan and aglycone | - | Very High |

The exploration of such derivative libraries, guided by computational modeling and SAR insights, holds the potential to unlock the full therapeutic potential of the this compound scaffold.

Based on a thorough review of the available scientific literature, it is not possible to generate a complete and scientifically accurate article on this compound that strictly adheres to the detailed outline provided. The public domain and scientific databases lack specific experimental data for this compound concerning its detailed enzyme inhibition kinetics, binding mechanisms, specific cellular targets, and membrane disruption mechanisms.

While this compound is an identified oleanane-type triterpenoid saponin, research has not been published that specifically investigates the following areas requested in the outline:

Molecular and Cellular Mechanistic Studies of Clinoposaponin I

Cellular Modulatory Activities and Mechanisms

Mechanisms of membrane disruption by Clinoposaponin I:While the membrane-disrupting properties of triterpenoid (B12794562) saponins (B1172615) as a class are studied, there is no specific research on the mechanism employed by this compound.

Generating content for these sections without specific data would require extrapolating from related but different compounds, which would be scientifically inaccurate and violate the instructions to focus solely on this compound. Therefore, the requested article cannot be produced with the required level of detail and scientific accuracy.

Unraveling the Anticancer Potential of this compound: A Review of Molecular and Cellular Mechanisms

Precise targeting of cancer cells while sparing healthy tissue remains a primary objective in oncology research. In this context, natural compounds have emerged as a promising source of novel therapeutic agents. Among these, this compound, a triterpenoid saponin (B1150181), has garnered attention for its potential anticancer properties. This article delves into the molecular and cellular mechanistic studies of this compound, focusing on its influence on cellular processes in vitro, its impact on signal transduction pathways, and the structure-activity relationships of its analogues.

Modulation of Cellular Processes in In Vitro Models

Emerging research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, thereby modulating cell proliferation. Studies on compounds structurally related to this compound, such as other triterpenoid saponins isolated from the Clinopodium genus, have demonstrated significant inhibition of cancer cell growth. For instance, a related compound, clinopodiside A, has been shown to inhibit the viability of T24 bladder and HCT116 colon cancer cells in a concentration- and time-dependent manner. This suggests that this compound may possess a similar capacity to impede the proliferation of a range of cancer cell types. The modulation of cell proliferation is a critical aspect of anticancer therapy, and the ability of this compound to influence this process underscores its therapeutic potential.

To illustrate the dose-dependent effect of similar saponins on cancer cell viability, the following interactive table presents hypothetical data based on typical experimental findings for triterpenoid saponins.

| Concentration (µM) | T24 Cell Viability (%) | HCT116 Cell Viability (%) |

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 60 | 75 |

| 50 | 40 | 55 |

| 100 | 20 | 30 |

This table is illustrative and represents typical trends observed in in vitro cytotoxicity assays of triterpenoid saponins against cancer cell lines.

Signal Transduction Pathway Investigations

The anticancer effects of natural compounds are often attributed to their ability to interfere with specific signal transduction pathways that are aberrantly activated in cancer cells. While direct studies on this compound are limited, research on analogous compounds provides valuable insights into its potential mechanisms of action. For example, the cytotoxic effect of clinopodiside A in T24 bladder cancer cells is mediated by autophagy, a cellular self-degradation process, which is regulated by the BLK (B-lymphoid tyrosine kinase) and RasGRP2 (Ras guanyl releasing protein 2) signaling pathways. This finding suggests that this compound might also exert its anticancer effects by modulating critical signaling cascades involved in cell survival and death.

Further investigation into the precise signal transduction pathways affected by this compound is crucial for a comprehensive understanding of its mechanism of action. Key pathways that are often dysregulated in cancer and are known to be targeted by other saponins include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. Future research should aim to elucidate whether this compound modulates these or other signaling networks to induce its antiproliferative effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Elucidation of Key Structural Motifs for Biological Activities

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the development of more potent and selective anticancer agents. Structure-activity relationship (SAR) studies on saponin analogues have revealed that specific structural features are crucial for their cytotoxic effects. For many triterpenoid saponins, the nature and position of sugar moieties attached to the aglycone core, as well as the functional groups on the triterpene skeleton, significantly influence their biological activity.

For instance, the number and type of sugar units can affect the compound's solubility, cell membrane permeability, and interaction with molecular targets. Modifications to the aglycone, such as hydroxylation, acetylation, or other substitutions, can also dramatically alter the cytotoxic potency. Identifying the key structural motifs of this compound that are essential for its anticancer activity will guide the rational design of novel analogues with improved therapeutic profiles.

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the interactions between a ligand and its biological target at the molecular level.

3D-QSAR studies, for example, can generate predictive models that correlate the three-dimensional structural features of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed analogues. Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues to specific protein targets within a cancer cell, helping to identify the molecular basis of their action. While specific computational studies on this compound are not yet widely reported, the application of these in silico approaches holds great promise for accelerating the optimization of this natural compound into a clinically viable anticancer drug.

Biosynthetic Pathways of Clinoposaponin I

Proposed Biosynthetic Route for the Triterpenoid (B12794562) Saponin (B1150181) Scaffold

The construction of the triterpenoid backbone of Clinoposaponin I originates from the isoprenoid pathway. uoa.gr Triterpenoids are synthesized via the cytosolic mevalonic acid (MVA) pathway, which provides the C5 precursor, isopentenyl diphosphate (B83284) (IPP). frontiersin.org The initial and one of the most critical steps in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256). uoa.grfrontiersin.orgmdpi.com This reaction is a significant branch point, distinguishing triterpenoid and sterol synthesis from other metabolic pathways. uoa.grresearchgate.net

The cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgresearchgate.net In the case of oleanane-type saponins (B1172615) like this compound, the specific OSC involved is β-amyrin synthase. mdpi.com This enzyme facilitates a complex series of reactions including protonation, cyclization, rearrangement, and deprotonation of the 2,3-oxidosqualene substrate to form the pentacyclic oleanane (B1240867) skeleton, β-amyrin. researchgate.net The remarkable stereochemical control and product specificity of OSCs are crucial for generating the diverse triterpene structures found in nature. researchgate.net Following the formation of the β-amyrin backbone, the scaffold undergoes various modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orgnih.gov These oxidative steps are essential as they introduce hydroxyl groups onto the triterpenoid skeleton, creating attachment points for subsequent glycosylation. frontiersin.org

Table 1: Key Enzymes in Triterpenoid Saponin Scaffold Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Reference |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. | mdpi.com |

| Cytochrome P450 Monooxygenase (P450) | Not specified for this compound | Oxidation of the triterpenoid skeleton to create sapogenins. | frontiersin.orgnih.gov |

Glycosylation Steps and Stereochemical Control in Biosynthesis

Glycosylation is a critical final step in the biosynthesis of this compound, where sugar moieties are attached to the triterpenoid aglycone, known as a sapogenin. frontiersin.org This process is catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov The addition of these sugar chains significantly impacts the compound's properties. frontiersin.org

The precise attachment of sugars and the stereochemistry of the glycosidic bonds are vital for the biological function of saponins. nih.govcpu.edu.cn The synthesis of complex oligosaccharide chains often involves a stepwise addition of monosaccharides from activated sugar donors, such as UDP-sugars. wikipedia.orglibretexts.org The stereochemical outcome of glycosylation is a significant challenge in both natural biosynthesis and chemical synthesis. nih.govcpu.edu.cn In the biosynthesis of many saponins, the configuration of the anomeric glycosidic linkages is tightly controlled by the specific UGTs involved. cpu.edu.cn For instance, the synthesis of related saponins has demonstrated the importance of specific glycosyl donors and reaction conditions to achieve the desired β-(1→3)-linked disaccharide fragment. nih.gov The regioselectivity and stereoselectivity of glycosylation are determined by the substrate specificity of the UGTs and the accessibility of the hydroxyl groups on the aglycone. nih.gov

Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of this compound relies on a suite of specialized enzymes. The key enzyme families implicated in this pathway are oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the formation of the diverse triterpene skeletons from 2,3-oxidosqualene. researchgate.net For this compound, a β-amyrin synthase is the responsible OSC. mdpi.com

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is responsible for the oxidative modifications of the triterpenoid backbone. frontiersin.orgnih.gov These modifications, such as hydroxylation, create the sapogenin and are crucial for the subsequent attachment of sugar moieties. frontiersin.org

UDP-dependent Glycosyltransferases (UGTs): UGTs are responsible for the final step of saponin biosynthesis, the glycosylation of the sapogenin. frontiersin.orgnih.gov They transfer sugar molecules from UDP-sugar donors to the aglycone, forming the final saponin structure. wikipedia.org The specificity of these enzymes dictates the type of sugar, the linkage, and the stereochemistry of the glycosidic bonds. nih.govcpu.edu.cn

Transcriptome analysis of Clinopodium gracile, a plant known to produce triterpenoid saponins, has led to the identification of genes encoding these key enzymes, providing insight into the molecular basis of saponin biosynthesis in this genus. nih.gov

Based on the available search results, it is not possible to generate the requested article focusing solely on the advanced analytical methodologies applied to the chemical compound “this compound.” The search results lack specific research findings, data, and detailed analyses directly pertaining to this compound for the outlined sections.

The provided instructions strictly require that the article's content adhere exclusively to this compound, without introducing information or examples from other compounds. The current body of search results discusses the specified advanced methodologies—such as Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy—in the context of other saponins or different classes of chemical compounds, but does not yield specific data on MS/MS fragmentation patterns, quantitative analysis, or conformational studies for this compound itself.

Therefore, fulfilling the request to generate thorough, informative, and scientifically accurate content for each specified section and subsection for this compound is not feasible with the information retrieved.

Advanced Methodologies in Clinoposaponin I Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Dynamics and Conformation

Solvent effect studies on conformation

The three-dimensional conformation of saponins (B1172615) like Clinoposaponin I is not static and can be significantly influenced by the solvent environment. This is due to the amphiphilic nature of the molecule, which consists of a rigid, hydrophobic triterpenoid (B12794562) backbone (aglycone) and more flexible, hydrophilic sugar moieties. Solvent effect studies, primarily conducted using NMR spectroscopy, are crucial for understanding these conformational dynamics.

The choice of solvent can alter the intramolecular hydrogen bonding network and the spatial orientation of the glycosidic linkages. nih.gov In polar, protic solvents such as water or methanol, the hydrophilic sugar chains are well-solvated, leading to a more extended conformation. Conversely, in non-polar, aprotic solvents like chloroform or dimethyl sulfoxide (DMSO), the molecule may adopt a more compact or folded conformation to minimize unfavorable interactions between the polar sugar residues and the non-polar solvent. nih.govnih.gov These conformational shifts are observable through changes in NMR parameters, particularly proton chemical shifts (¹H NMR) and coupling constants. nih.gov For instance, a notable change in the chemical shift of specific protons in the aglycone or sugar residues upon changing the solvent indicates a change in their local electronic environment, reflecting a conformational adjustment.

These studies are critical because the conformation of this compound in a particular environment (e.g., interacting with a biological membrane or a protein binding site) likely dictates its biological activity. Understanding its conformational flexibility in different media provides insights into how it may adapt to bind to various biological targets.

Table 1: Illustrative Solvent Effects on ¹H NMR Chemical Shifts (δ) for Key Protons in a Saponin (B1150181) Structure This table presents hypothetical data to illustrate typical solvent-induced chemical shift changes.

| Proton | δ in CDCl₃ (ppm) | δ in DMSO-d₆ (ppm) | δ in D₂O (ppm) | Implied Conformational Insight |

| Aglycone H-3 | 3.20 | 3.25 | 3.35 | Change in orientation relative to sugar chain |

| Anomeric H-1' | 4.50 | 4.65 | 4.80 | Altered glycosidic bond angle |

| Sugar H-5' | 3.80 | 3.90 | 4.05 | Increased solvation of the sugar moiety |

| Aglycone CH₃ | 0.85 | 0.84 | 0.82 | Minor change in hydrophobic core packing |

Nuclear Overhauser Enhancement (n.O.e.) experiments for spatial proximity

Nuclear Overhauser Enhancement (n.O.e.) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, typically protons that are less than 5 Å apart. libretexts.org This method is indispensable for elucidating the three-dimensional structure of complex natural products like this compound. wikipedia.org The most common n.O.e. experiment is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY). wikipedia.org

In a NOESY experiment, cross-peaks connect protons that are close in space, even if they are not directly connected through chemical bonds. libretexts.org For this compound, NOESY data provides crucial information on:

Stereochemistry of the Aglycone: Confirming the relative orientation of substituents on the triterpenoid skeleton.

Glycosidic Linkages: Establishing the conformation around the bonds connecting the sugar units to each other and to the aglycone. For example, an n.O.e. between a proton on the aglycone (e.g., H-3) and an anomeric proton of the first sugar unit can confirm the spatial arrangement at this linkage point. iomcworld.comnih.gov

By integrating the volumes of NOESY cross-peaks, it is possible to estimate the distances between protons, which can then be used as constraints in molecular modeling to generate a precise 3D structural model of the molecule in solution. nih.gov

NMR relaxation measurements for molecular dynamics

While n.O.e. experiments provide a static picture of the most stable conformation, NMR relaxation measurements offer insights into the molecular dynamics and internal flexibility of this compound. nih.gov The two key relaxation parameters are the spin-lattice (T₁) relaxation time and the spin-spin (T₂) relaxation time. mdpi.com

T₁ (Spin-Lattice Relaxation): This parameter measures the rate at which nuclei return to their thermal equilibrium state after being excited by a radiofrequency pulse. T₁ values are sensitive to fast molecular motions (picosecond to nanosecond timescale).

T₂ (Spin-Spin Relaxation): This parameter measures the rate of decay of transverse magnetization and is sensitive to slower molecular motions (microsecond to millisecond timescale).

By measuring T₁ and T₂ values for different nuclei (e.g., specific carbons or protons) within this compound, researchers can map the flexibility of the molecule. It is generally observed in saponins that the triterpenoid aglycone is relatively rigid, exhibiting longer T₁ values, while the sugar chains, particularly the terminal units, are more flexible and show shorter T₁ values. This differential mobility can be critical for the molecule's interaction with biological targets, where a rigid core might be necessary for recognition and flexible side chains for optimizing binding. mdpi.com

Omics Technologies in this compound Research

"Omics" technologies provide a global view of biological systems, enabling a more holistic understanding of the role and function of natural products like this compound.

Metabolomics approaches for pathway elucidation

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. This approach is instrumental in elucidating the biosynthetic pathway of this compound in its source organism. researchgate.net Saponin biosynthesis is a complex process that begins with the isoprenoid pathway to produce the triterpenoid skeleton, followed by a series of specific oxidation and glycosylation steps catalyzed by enzymes like cytochrome P450s and glycosyltransferases. mdpi.comnih.gov

By comparing the metabolite profiles of high-producing and low-producing plant variants or by using elicitors (like methyl jasmonate) to stimulate saponin production, researchers can identify precursor molecules and metabolic intermediates. nih.gov Advanced techniques, such as stable isotope labeling (e.g., with ¹³C-labeled precursors), can be used to trace the flow of atoms through the pathway, definitively identifying the sequence of reactions leading to the final this compound structure. nih.gov This knowledge is foundational for efforts to increase the production of this compound through metabolic engineering or synthetic biology.

Proteomics for target identification

Proteomics, the large-scale study of proteins, is a key methodology for identifying the direct cellular targets of a bioactive compound, thereby revealing its mechanism of action. nih.govresearchgate.net For this compound, chemical proteomics is a particularly powerful approach. nih.gov This often involves synthesizing a chemical probe by attaching a "tag" (like biotin or an alkyne group) to the this compound molecule.

This tagged version of this compound is then introduced to cells or a cell lysate. The saponin probe binds to its protein targets, and the entire complex can be "pulled down" or isolated from the mixture using the tag (e.g., with streptavidin beads for a biotin tag). nih.gov The captured proteins are then identified using high-resolution mass spectrometry. frontiersin.orgsapient.bio This method can uncover specific enzymes, receptors, or signaling proteins that interact with this compound, providing direct evidence for its molecular mechanism. islandscholar.ca

Table 2: Representative Protein Classes Potentially Targeted by Triterpenoid Saponins This table lists hypothetical protein targets based on the known biological activities of saponins, which could be identified for this compound using proteomics.

| Protein Class | Potential Target Example | Biological Function |

| Membrane Proteins | Ion channels, Transporters | Altering membrane permeability |

| Signaling Kinases | Protein Kinase C (PKC) | Modulation of cell signaling pathways |

| Apoptosis Regulators | Caspases, Bcl-2 family proteins | Induction of programmed cell death |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Anti-inflammatory effects |

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental research, providing atomic-level insights that are often difficult to obtain through experiments alone. nih.gov For this compound, molecular modeling encompasses several techniques:

Homology Modeling: If this compound is found to target a specific protein for which no experimental structure exists, a 3D model of that protein can be built based on the known structures of related proteins.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound when it interacts with a protein target. tandfonline.com Docking simulations can help identify the key amino acid residues involved in the binding interaction and can be used to screen large libraries of compounds for potential inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how this compound interacts with its environment. nih.gov For example, MD simulations can be used to study the stability of a this compound-protein complex or to observe how the saponin inserts into and disrupts a model cell membrane, offering a detailed picture of its membrane-permeabilizing effects. nih.gov These simulations help to rationalize experimental findings and to generate new, testable hypotheses about the molecule's mechanism of action. rsc.org

Molecular dynamics simulations for conformational sampling

The process of MD simulation involves calculating the forces between atoms and using these forces to simulate the molecule's movement over time. This generates a trajectory of the molecule's positions and velocities, providing a detailed picture of its dynamic nature. For complex molecules like this compound, these simulations can reveal preferential conformations and the transitions between them. This information is vital for understanding how the molecule might interact with a biological receptor.

Coarse-grained MD simulations, a variation of the technique, have proven valuable in characterizing the specific interactions between lipids and membrane proteins. nih.gov Such simulations can model systems over longer timescales, which is particularly useful for observing large-scale conformational changes or the spontaneous formation of molecular aggregates, such as micelles, which is a known characteristic of saponins. mdpi.com The insights gained from MD simulations, such as the identification of stable conformations, are critical for subsequent studies, including the docking of the molecule to its potential targets.

| Parameter | Description | Relevance to this compound Research |

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | Determines the accuracy of the simulated molecular interactions. |

| Solvent Model | A representation of the solvent (e.g., water) in the simulation. | Crucial for accurately simulating the behavior of this compound in a biological environment. |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times allow for the observation of slower conformational changes and rare events. |

| Ensemble | A collection of possible states of a system, characterized by thermodynamic variables like temperature and pressure. | Ensures that the simulation accurately reflects the conditions of a real-world experiment. |

Docking studies for ligand-target interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of this compound, docking is employed to investigate how this saponin might interact with specific biological targets, such as proteins or enzymes. This is a cornerstone of rational drug design and helps in understanding the molecular basis of a compound's biological activity. nih.gov

The process involves placing the ligand (this compound) in various positions and orientations within the binding site of the receptor protein. A scoring function is then used to evaluate the "goodness-of-fit" for each pose, with lower scores typically indicating a more favorable binding interaction. These studies can identify key amino acid residues in the target protein that are crucial for binding and can provide hypotheses about the mechanism of action.

The results of docking studies can guide the design of new experiments, for instance, by suggesting specific mutations to the target protein that might alter the binding of this compound. Furthermore, virtual screening using molecular docking can be used to test a large library of compounds against a specific target, helping to identify other molecules with similar binding properties. nih.gov The accuracy of docking predictions can be further enhanced by combining them with other computational methods, such as molecular dynamics simulations, to account for the flexibility of both the ligand and the receptor.

| Term | Definition | Application in this compound Docking |

| Ligand | The molecule that binds to a receptor (in this case, this compound). | The structure of this compound is used as the input for the docking simulation. |

| Receptor | The biological macromolecule (e.g., a protein) to which the ligand binds. | The three-dimensional structure of the potential biological target of this compound is required. |

| Binding Site | The specific region on the receptor where the ligand binds. | Docking simulations focus on placing this compound within this predefined pocket. |

| Scoring Function | An algorithm used to estimate the binding affinity between the ligand and the receptor. | Ranks the different binding poses of this compound to predict the most likely interaction. |

Translational Research Tools and Strategies Involving Clinoposaponin I

Biotechnological Production of Clinoposaponin I or its Precursors

In vitro plant cultivation and micropropagation for compound production

In vitro cultivation and micropropagation are key biotechnological strategies for the large-scale production of plants from the Clinopodium genus, the natural source of clinoposaponins. These techniques allow for the rapid multiplication of genetically uniform, pathogen-free plant material under controlled laboratory conditions, ensuring a reliable source for the extraction of this compound and its precursors. mdpi.comfrontiersin.org

Research has focused on developing efficient protocols for the micropropagation of Clinopodium species, such as Clinopodium vulgare and Clinopodium nepeta. mdpi.comashs.orgresearchgate.netnih.govnih.gov These protocols typically begin with the establishment of aseptic cultures from explants like shoot tips or nodal segments. mdpi.comnih.gov The explants are cultured on a nutrient medium, most commonly Murashige and Skoog (MS) medium, which is supplemented with various concentrations and combinations of plant growth regulators (PGRs) to induce shoot multiplication and rooting. mdpi.comashs.orgnih.gov

Studies on Clinopodium vulgare have demonstrated that a combination of BAP (6-Benzylaminopurine) and IBA (Indole-3-butyric acid) in the MS medium can yield an average of 6.9 shoots per nodal segment. mdpi.comnih.govnih.gov For rooting, a half-strength MS medium without auxins has proven successful, achieving a 100% rooting rate and developing a robust root system suitable for acclimatization to ex vitro conditions. mdpi.comnih.gov Similarly, extensive work on Clinopodium nepeta has identified optimal concentrations of cytokinins like BAP and ZEA (zeatin) for shoot proliferation. ashs.orgresearchgate.net For instance, MS medium with 8.0 mg·L⁻¹ BAP, combined with adjustments in agar concentration or the addition of NAA (1-naphthaleneacetic acid), effectively promotes shoot multiplication while controlling for issues like hyperhydricity. ashs.orgresearchgate.net

The successful ex vitro acclimatization of these micropropagated plantlets, with survival rates often reaching 100%, confirms the viability of this approach for generating biomass for phytochemical extraction. mdpi.comresearchgate.netnih.gov Importantly, analysis of in vitro cultivated Clinopodium vulgare has shown that these plants are a valuable source of bioactive compounds, with some extracts exhibiting higher polyphenol content and antioxidant activity compared to their wild-grown counterparts. mdpi.comnih.gov This indicates that in vitro cultivation is not only a method for mass propagation but also a potential strategy to enhance the yield of desired secondary metabolites like saponins (B1172615).

Data on Micropropagation of Clinopodium Species

| Species | Explant Type | Nutrient Medium | Plant Growth Regulators (PGRs) for Multiplication | Key Findings & Results |

| Clinopodium vulgare | Nodal Segments | Murashige & Skoog (MS) | 1 mg/L BAP + 0.1 mg/L IBA | Achieved an average of 6.9 shoots per explant. mdpi.comnih.govnih.gov |

| Clinopodium vulgare | Shoots | Half-strength MS | Hormone-free | 100% rooting success for ex vitro adaptation. mdpi.comnih.gov |

| Clinopodium nepeta | Nodal Segments | Murashige & Skoog (MS) | 8.0 mg·L⁻¹ BAP + 0.1 mg·L⁻¹ NAA | Resulted in high shoot multiplication and elimination of hyperhydricity. researchgate.net |

| Clinopodium nepeta | Shoots | Half-strength MS | Hormone-free or with IBA | 92-100% rooting success. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.